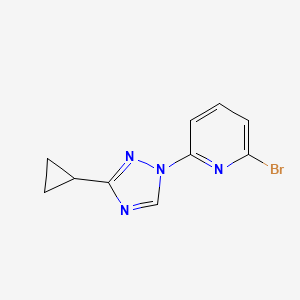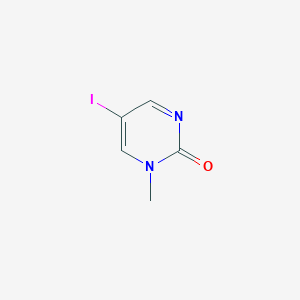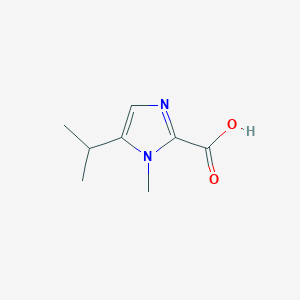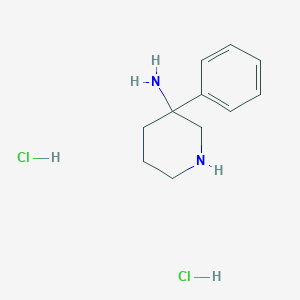
3-Phenylpiperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its pharmacological properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidin-3-amine dihydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids.
Amination: The amine group is introduced through amination reactions, which can involve reductive amination or nucleophilic substitution.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Secondary/Tertiary Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
3-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpiperidin-4-amine dihydrochloride: Similar structure with a different position of the amine group.
4-Phenylpiperidine: Lacks the amine group but has a similar piperidine ring structure.
1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.
Uniqueness
3-Phenylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern and pharmacological properties. Its ability to interact with neurotransmitter receptors and modulate signal transduction pathways makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H18Cl2N2 |
|---|---|
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
3-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;;/h1-3,5-6,13H,4,7-9,12H2;2*1H |
Clé InChI |
PLCJBJIQCLEPGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


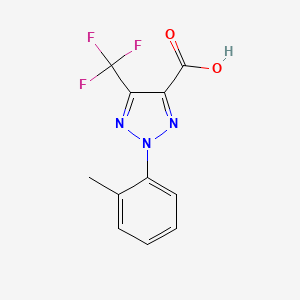
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
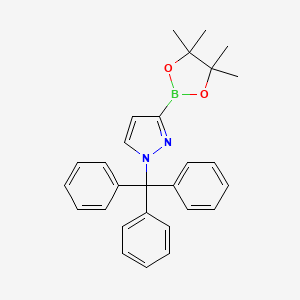
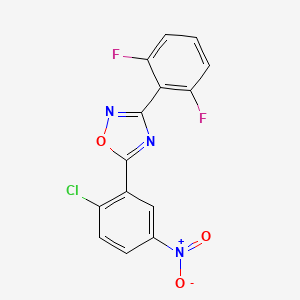
![3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11777384.png)
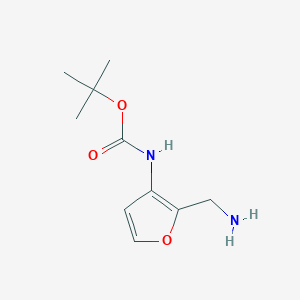
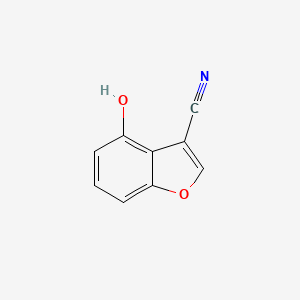
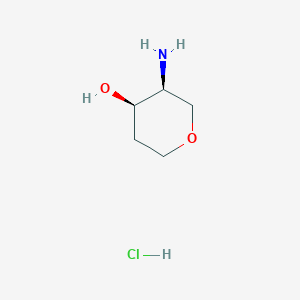
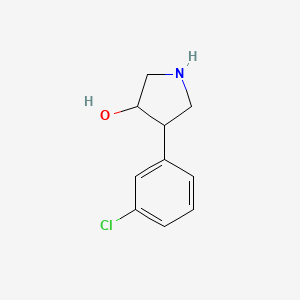
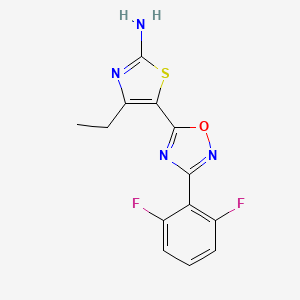
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
